molecular formula C13H6Cl2N2O3 B5701020 2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole

2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole

Cat. No. B5701020
M. Wt: 309.10 g/mol
InChI Key: SGNNUTRXODICEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole, commonly referred to as DCNB, is a synthetic compound that has been widely used in scientific research. DCNB is an important tool for studying enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes.

Scientific Research Applications

DCNB has been widely used in scientific research as a fluorescent probe for measuring enzyme activity and protein-ligand interactions. It has been used to study the kinetics of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. DCNB has also been used to study the binding of ligands to proteins, such as the binding of ATP to myosin.

Mechanism of Action

DCNB works by binding to the active site of enzymes and undergoing a chemical reaction that produces a fluorescent product. The rate of fluorescence production is proportional to the enzyme activity, allowing researchers to measure enzyme kinetics in real-time.
Biochemical and Physiological Effects:
DCNB has been shown to have no significant effects on biochemical and physiological processes in vitro. However, it is important to note that DCNB should not be used in vivo due to its potential toxicity.

Advantages and Limitations for Lab Experiments

DCNB is a highly sensitive and specific probe for measuring enzyme activity and protein-ligand interactions. It is relatively easy to use and can be applied to a wide range of enzymes and proteins. However, DCNB has some limitations, such as its potential toxicity and the need for specialized equipment to measure fluorescence.

Future Directions

There are many potential future directions for research involving DCNB. One area of interest is the development of new fluorescent probes that are more specific and less toxic than DCNB. Another area of interest is the application of DCNB to the study of disease-related enzymes and proteins, such as those involved in cancer and Alzheimer's disease. Additionally, DCNB could be used to study the effects of environmental toxins on enzyme activity and protein-ligand interactions.
In conclusion, DCNB is an important tool for studying enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes. Its use in scientific research has led to many important discoveries and has the potential to continue to drive new discoveries in the future.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O3/c14-9-3-1-7(5-10(9)15)13-16-11-6-8(17(18)19)2-4-12(11)20-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNNUTRXODICEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzoyl chloride (4.6 g, 0.022 mol) is added to 2-amino-4-nitrophenol (3.4 g, 0.022 mol) in toluene (250 ml) and the mixture is refluxed for 24 hours. para-Toluenesulfonic acid (1.0 g) is added, the mixture is refluxed for 24 hours and cooled, and the product is filtered off. It is recrystallized from isopropyl ether. Yield: 6.8 g; IR (KBr): 3100, 1531, 1350 cm−1.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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